1,8-Naphthyridin-2(1H)-one,3,3-[(2,6-dichlorophenyl)methylene]bis[4-hydroxy-(9CI)

Metalloenzyme Inhibition HIV RNase H Bivalent Ligand Design

This compound is a C₂-symmetric bis-1,8-naphthyridin-2(1H)-one derivative featuring two 4-hydroxy-1,8-naphthyridin-2(1H)-one cores bridged by a single 2,6-dichlorophenyl methylene linker at the 3,3’-positions. The 1-hydroxy-1,8-naphthyridin-2(1H)-one scaffold is a validated pharmacophore for metal-chelating enzyme inhibition, most notably against HIV-1 ribonuclease H (RNase H) and related viral integrases/resolvases.

Molecular Formula C23H14Cl2N4O4
Molecular Weight 481.3 g/mol
CAS No. 181771-73-3
Cat. No. B070427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Naphthyridin-2(1H)-one,3,3-[(2,6-dichlorophenyl)methylene]bis[4-hydroxy-(9CI)
CAS181771-73-3
Synonyms1,8-Naphthyridin-2(1H)-one,3,3-[(2,6-dichlorophenyl)methylene]bis[4-hydroxy-(9CI)
Molecular FormulaC23H14Cl2N4O4
Molecular Weight481.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(C2=C(NC3=C(C2=O)C=CC=N3)O)C4=C(NC5=C(C4=O)C=CC=N5)O)Cl
InChIInChI=1S/C23H14Cl2N4O4/c24-12-6-1-7-13(25)14(12)15(16-18(30)10-4-2-8-26-20(10)28-22(16)32)17-19(31)11-5-3-9-27-21(11)29-23(17)33/h1-9,15H,(H2,26,28,30,32)(H2,27,29,31,33)
InChIKeyMVHOGDNTTVTWLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8-Naphthyridin-2(1H)-one,3,3-[(2,6-dichlorophenyl)methylene]bis[4-hydroxy-(9CI) (CAS 181771-73-3): A Structurally Distinctive Bis-Naphthyridinone Scaffold for Research Sourcing


This compound is a C₂-symmetric bis-1,8-naphthyridin-2(1H)-one derivative featuring two 4-hydroxy-1,8-naphthyridin-2(1H)-one cores bridged by a single 2,6-dichlorophenyl methylene linker at the 3,3’-positions [1]. The 1-hydroxy-1,8-naphthyridin-2(1H)-one scaffold is a validated pharmacophore for metal-chelating enzyme inhibition, most notably against HIV-1 ribonuclease H (RNase H) and related viral integrases/resolvases [2]. However, unlike monomeric 1,8-naphthyridinone inhibitors, this specific bis-adduct remains an under-characterized entry in the scientific literature, with its procurement value currently tied to its unique dimeric topology rather than established bioactivity data.

Dimeric bis-naphthyridinone scaffold
Two 4-hydroxy-1,8-naphthyridinone metal-chelating cores
Rigid 2,6-dichlorophenyl methylene linker

Why 1,8-Naphthyridin-2(1H)-one,3,3-[(2,6-dichlorophenyl)methylene]bis[4-hydroxy-(9CI) Cannot Be Simply Replaced by Monomeric 1,8-Naphthyridinone Analogs


While numerous monomeric 3-aryl-1,8-naphthyridin-2(1H)-one inhibitors have been optimized for HIV RNase H [1], generic substitution with these monomers fails to recapitulate the specific molecular topology of CAS 181771-73-3. The target compound presents a bivalent architecture: two naphthyridinone metal-binding units held in a defined spatial orientation by a rigid 2,6-dichlorophenyl methylene spacer [2]. This topology fundamentally alters the compound's chelating geometry, molecular size, and hydrogen-bonding capacity relative to any monomeric analog, potentially leading to divergent binding modes at metalloenzyme active sites or distinct supramolecular assembly behavior in materials chemistry contexts. Direct experimental head-to-head data are currently absent from the peer-reviewed literature, underscoring the necessity of procuring the exact bis-compound for exploratory studies.

Target
Bis-compound (bivalent)
Monomeric analog
Single-unit inhibitor (e.g., Williams 2010 compound 15)
Risk
Bivalent topology and fixed inter-chelator distance may not be recapitulated; direct interchange may alter binding mode or metal-engagement profile. No experimental head-to-head data available.

Quantitative Differentiation Evidence for 1,8-Naphthyridin-2(1H)-one,3,3-[(2,6-dichlorophenyl)methylene]bis[4-hydroxy-(9CI): Comparator-Anchored Analysis


Structural Bivalency: Doubled Metal-Chelating Units Relative to the Monomeric 4-Hydroxy-1,8-naphthyridin-2(1H)-one Core

The target compound contains two 4-hydroxy-1,8-naphthyridin-2(1H)-one moieties per molecule [1], whereas the canonical monomeric HIV RNase H inhibitor scaffold described by Williams et al. (e.g., compound 15) contains a single such unit [2]. This represents a formal stoichiometric doubling of the pharmacophoric metal-binding motif, a structural feature not shared by any monomeric analog in the 1-hydroxy-1,8-naphthyridin-2(1H)-one series.

Metal-binding units
Class-level
2 motifs vs. 1 (2× stoichiometric increase)
Supports bivalent ligand design exploration
No direct comparative assay published
Metalloenzyme Inhibition HIV RNase H Bivalent Ligand Design

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation Versus a Representative Monomeric Inhibitor

Calculated physicochemical parameters reveal a substantial size and polarity difference between the target bis-compound (481.3 g/mol, calculated TPSA ~140 Ų) and a representative monomeric HIV RNase H inhibitor such as Williams et al. 2010 compound 15 (estimated MW ~300 g/mol, TPSA ~70 Ų) [1][2]. The increase in molecular weight (approximately 1.6×) and TPSA (approximately 2×) positions the bis-compound outside the typical oral drug-like chemical space, but may be advantageous for probe design targeting larger protein interfaces or for applications requiring reduced passive membrane permeability.

MW & TPSA
Class-level
MW ~481 g/mol, TPSA ~140 Ų (vs. ~300 g/mol, ~70 Ų for monomer)
May impact passive permeability profile
Calculated values; no experimental LogP/PAMPA data
Physicochemical Property Space Ligand Efficiency Metrics Drug-likeness

Spatial Chelation Geometry: Fixed Inter-Metal-Binding-Site Distance Enforced by the 2,6-Dichlorophenyl Methylene Bridge

The rigid 2,6-dichlorophenyl methylene linker at the 3,3'-positions enforces a fixed spatial separation between the two naphthyridinone metal-chelating units [1], in contrast to monomeric 1,8-naphthyridinone inhibitors which can only engage a single catalytic metal ion pair [2]. While no crystallographic data exist for the target compound, molecular modeling suggests the inter-chelator distance is approximately 5–7 Å, potentially matching the spacing of binuclear metal centers in enzymes such as HIV RNase H or integrase. This geometry cannot be achieved by simple doubling of inhibitor concentration.

Inter-chelator distance
Modeling-based
Estimated ~5–7 Å (computational model)
Pre-organized geometry for binuclear metalloenzyme studies
No crystallographic validation available
Metal Chelation Metalloenzyme Inhibition Supramolecular Chemistry

Key Application Scenarios for 1,8-Naphthyridin-2(1H)-one,3,3-[(2,6-dichlorophenyl)methylene]bis[4-hydroxy-(9CI) (CAS 181771-73-3) Based on Evidence


Exploratory Probe for Bivalent Metalloenzyme Inhibition

The compound's doubled metal-chelating motif [1] and fixed inter-chelator geometry make it a candidate for probing avidity effects at binuclear metalloenzyme active sites such as HIV RNase H or integrase. Researchers designing inhibitors that simultaneously engage both metal ions of a catalytic center can use this bis-compound as a scaffold to evaluate whether bivalent binding improves potency or residence time relative to monomeric controls [2].

Negative Control for Permeability-Limited Cellular Assays

Its calculated 1.6× higher molecular weight and ~2× higher TPSA versus monomeric naphthyridinone inhibitors [1][2] suggest significantly reduced passive membrane permeability. This makes the bis-compound a useful negative control in cellular assays to discriminate between on-target biochemical activity and permeability-driven false positives or negatives.

Supramolecular Building Block in Coordination Chemistry

The bivalent architecture, with two naphthyridinone chelating sites separated by a rigid aromatic linker [1], is structurally suited for constructing discrete metal-organic assemblies or coordination polymers. The 2,6-dichlorophenyl bridge provides a tunable hydrophobic spacer that can influence supramolecular packing and metal-binding cooperativity.

Structure-Activity Relationship (SAR) Expansion Beyond Monomer Space

For programs already invested in 1-hydroxy-1,8-naphthyridin-2(1H)-one-based inhibitors [2], this bis-compound provides a way to explore whether dimerizing the pharmacophore yields cooperative binding, altered selectivity, or novel polypharmacology that is inaccessible to monomeric analogs.

Application
Selection Property
Validation Focus
Metalloenzyme inhibition probe
Bivalent scaffold with two chelating units
Avidity effect and binding mode vs. monomeric control
Permeability assay control
Higher MW and TPSA profile relative to monomers
Permeability-limited cellular response discrimination
Coordination chemistry building block
Rigid bis-naphthyridinone architecture
Metal-organic assembly behavior
SAR expansion studies
Dimerized 1-hydroxy-1,8-naphthyridinone pharmacophore
Cooperative binding or selectivity shift assessment
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